Bis(6-methyl-3-cyclohexenemethyl) adipate

Description

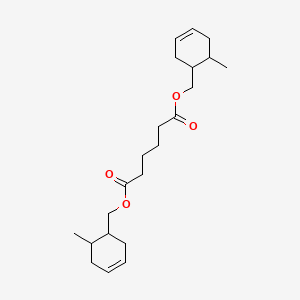

Structure

3D Structure

Properties

IUPAC Name |

bis[(6-methylcyclohex-3-en-1-yl)methyl] hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-17-9-3-5-11-19(17)15-25-21(23)13-7-8-14-22(24)26-16-20-12-6-4-10-18(20)2/h3-6,17-20H,7-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBFUZKTISMNMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CCC1COC(=O)CCCCC(=O)OCC2CC=CCC2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00887459 | |

| Record name | Hexanedioic acid, 1,6-bis[(6-methyl-3-cyclohexen-1-yl)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68555-34-0 | |

| Record name | 1,6-Bis[(6-methyl-3-cyclohexen-1-yl)methyl] hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68555-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 1,6-bis((6-methyl-3-cyclohexen-1-yl)methyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(6-methyl-3-cyclohexenemethyl) adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis[(6-methyl-3-cyclohexen-1-yl)methyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, 1,6-bis[(6-methyl-3-cyclohexen-1-yl)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(6-methylcyclohex-3-enyl)methyl] adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bis 6 Methyl 3 Cyclohexenemethyl Adipate

Precursor Synthesis and Derivatization

Synthesis of 6-Methyl-3-cyclohexene-1-methanol (B1582673) from Relevant Feedstocks

6-Methyl-3-cyclohexene-1-methanol is a substituted cyclohexene (B86901) derivative whose synthesis can be approached through several organic chemistry routes. A common strategy for creating such cyclic structures is the Diels-Alder reaction, a powerful tool for forming six-membered rings. This [4+2] cycloaddition, typically between a conjugated diene and a substituted alkene (dienophile), can produce the core cyclohexene ring system. For 6-methyl-3-cyclohexene-1-methanol, a potential pathway involves the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with acrolein, followed by the reduction of the resulting aldehyde group to a primary alcohol. The product is a mixture of cis and trans isomers scbt.com. This specific alcohol is utilized in the preparation of materials such as hydrocarbon detergents for printed circuit boards chemicalbook.comchemdad.com.

Investigations into Stereoselective Synthesis of Cyclohexene Building Blocks

The presence of stereocenters in molecules like 6-methyl-3-cyclohexene-1-methanol necessitates control over stereochemistry during synthesis to obtain specific isomers. Stereoselective synthesis is crucial for producing compounds with desired properties. Advanced strategies focus on converting racemic or diastereomeric mixtures into a single, enantiomerically pure product. One such approach is a stereoconvergent strategy, which can transform a mixture of four stereoisomers into a single enantiomerically pure carbocycle through methods like regioselective catalytic asymmetric reduction researchgate.net.

Furthermore, gold-catalyzed formal [2π+2σ] cycloadditions between allenes and bicyclobutanes have been reported to produce densely functionalized bicyclohexanes with high yields and complete control over both regioselectivity and stereoselectivity acs.org. Such precise control over the molecular architecture of cyclohexene building blocks is essential for synthesizing complex target molecules with specific spatial arrangements.

Catalytic Pathways for Adipic Acid Production and Functionalization

Adipic acid is a major commodity chemical, traditionally produced from petroleum-based feedstocks through a process that emits nitrous oxide (N₂O), a potent greenhouse gas nih.gov. In response to growing environmental concerns, significant research has focused on developing greener, catalytic pathways from renewable resources tandfonline.commit.edu.

Bio-based routes often start from C6 molecules derived from biomass, such as glucose and its derivatives nih.gov. One prominent pathway involves the catalytic oxidation of 1,6-hexanediol (B165255) (1,6-HDO), which can be derived from the hydrogenation of bio-based acids. Various heterogeneous catalysts have been developed for this oxidation, demonstrating high yields of adipic acid under milder conditions. Another sustainable approach is the conversion of mucic acid, derived from galactose, into adipates through a one-step deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH) process using bifunctional catalysts rsc.org. These methods avoid the use of harsh oxidants like nitric acid and represent a more sustainable manufacturing process.

The table below summarizes selected catalytic systems for the production of adipic acid from alternative feedstocks.

| Feedstock | Catalyst System | Oxidant/Reductant | Temperature (°C) | Yield (%) | Reference |

| 1,6-Hexanediol | 3.9 wt% Pt/ZrO₂ | O₂ | 140 | 99 | tandfonline.com |

| 1,6-Hexanediol | 2.69 wt% Pt/C | O₂ | 70 | 85 | tandfonline.com |

| D-Glucaric Acid | ReOₓ/ZrO₂-Pd/C | H₂ (in BuOH) | 120 | 82 (as dibutyl adipate) | nih.gov |

| Mucic Acid | Ir-ReOₓ/C | Isopropanol | 200 | 63 (as diisopropyl adipate) | rsc.org |

Esterification Reaction Pathways and Optimization

The final step in the synthesis of bis(6-methyl-3-cyclohexenemethyl) adipate (B1204190) is the esterification of adipic acid with two equivalents of 6-methyl-3-cyclohexene-1-methanol. Optimizing this reaction for high yield and purity requires an understanding of the underlying reaction mechanisms and the development of effective catalysts.

Mechanistic Studies of Direct and Transesterification Processes

Esterification can proceed through several pathways, primarily direct esterification and transesterification.

Direct Esterification , often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst masterorganicchemistry.com. The mechanism involves several equilibrium steps. First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product masterorganicchemistry.comlibretexts.org. The reaction is reversible, and the equilibrium can be shifted toward the product by removing water or using an excess of one reactant masterorganicchemistry.comsphinxsai.com.

Transesterification is the process of converting one ester into another by reacting it with an alcohol wikipedia.org. This process can be catalyzed by either acids or bases byjus.comwikipedia-on-ipfs.org.

Acid-catalyzed mechanism: Similar to direct esterification, the process begins with the protonation of the carbonyl oxygen of the starting ester. The incoming alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate. After proton transfers, the original alcohol group is eliminated, and deprotonation yields the new ester libretexts.orgbyjus.com.

Base-catalyzed mechanism: A strong base deprotonates the incoming alcohol to form a highly nucleophilic alkoxide. This alkoxide attacks the carbonyl carbon of the ester, creating a tetrahedral intermediate. The original alkoxide group is then expelled as a leaving group, resulting in the formation of the new ester byjus.commasterorganicchemistry.com.

Both direct esterification and transesterification are equilibrium-driven processes, and their efficiency depends on reaction conditions and catalyst choice libretexts.orgwikipedia.org.

Development of Novel Catalytic Systems for High-Yield Synthesis

Achieving high yields in the synthesis of adipate esters requires effective catalytic systems that can operate under industrially viable conditions. Traditional catalysts like sulfuric acid can be corrosive and difficult to separate from the product mixture.

Modern research focuses on heterogeneous catalysts and advanced organometallic systems. Solid acid catalysts, such as the ion-exchange resin Amberlyst 15, have been successfully used for the esterification of adipic acid with methanol. These catalysts are easily separable, reusable, and environmentally benign. Kinetic studies have shown that factors like temperature, catalyst loading, and the alcohol-to-acid molar ratio significantly influence the reaction rate and conversion sphinxsai.com.

A highly innovative approach is the direct synthesis of adipate diesters from 1,3-butadiene, carbon monoxide, and an alcohol. This process, catalyzed by a specialized palladium complex with a pyridyl-substituted bidentate phosphine (B1218219) ligand (HeMaRaphos), achieves exceptional selectivity (97%) and 100% atom economy, representing a greener and more efficient alternative to traditional routes semanticscholar.org. Enzymatic catalysis using lipases in an organic solvent medium also offers a mild and selective route for producing adipate esters google.com.

The table below presents various catalytic systems used for the synthesis of adipate esters.

| Reactants | Catalyst System | Solvent/Conditions | Key Finding | Reference |

| Adipic Acid, Methanol | Amberlyst 15 | Batch reactor, 313-333 K | Conversion increases with temperature and catalyst loading; optimal alcohol/acid ratio is 15. | sphinxsai.com |

| 1,3-Butadiene, CO, Butanol | Palladium/HeMaRaphos | Industrially viable conditions | 97% selectivity to dibutyl adipate with 100% atom economy. | semanticscholar.org |

| Adipic Acid, Alcohol (C2-C18) | Immobilized Lipase (B570770) | Organic solvent, 30-70 °C | Enzymatic route provides a biocatalytic alternative for esterification. | google.com |

| Adipic Acid, 1,6-Hexanediol | Tetrabutyl titanate | Bulk, 413-443 K | Effective for polyester (B1180765) synthesis; rate increases with catalyst concentration. | semanticscholar.org |

Green Chemistry Approaches in Synthetic Design

In line with the principles of green chemistry, the synthesis of Bis(6-methyl-3-cyclohexenemethyl) adipate can be designed to minimize environmental impact and maximize resource efficiency. Key strategies include the use of enzymatic catalysis and environmentally benign reaction media.

Enzymatic Esterification:

Lipases, particularly from Candida antarctica, have been effectively employed as biocatalysts for the synthesis of various adipate esters. chemicalbook.com This enzymatic approach offers high selectivity under mild reaction conditions, typically at temperatures around 45°C, thereby reducing energy consumption and the formation of byproducts. chemicalbook.com The use of immobilized lipases further allows for easy separation and recycling of the catalyst, contributing to a more sustainable process. chemicalbook.com

A typical enzymatic synthesis would involve the reaction of adipic acid and 6-methyl-3-cyclohexenemethanol in a solvent such as cyclohexane (B81311), with an immobilized lipase like Novozym 435. The reaction progress can be monitored by tracking the consumption of the limiting reagent.

Alternative Solvents and Catalysts:

To further enhance the green credentials of the synthesis, research has focused on replacing traditional organic solvents with more sustainable alternatives. Ionic liquids and deep eutectic solvents are being explored for their low volatility and potential for recyclability. In the realm of catalysis, solid acid catalysts, such as sulfated zirconia, offer a heterogeneous and reusable alternative to corrosive mineral acids like sulfuric acid. rsc.org These catalysts facilitate the esterification reaction under less harsh conditions and simplify the purification process by eliminating the need for neutralization steps. rsc.org

The Steglich esterification, a method for forming esters under mild conditions, can be adapted with greener reagents. semanticscholar.org For instance, the use of Mukaiyama's reagent with 2,6-lutidine in a solvent like dimethyl carbonate presents a more sustainable option compared to traditional carbodiimide (B86325) coupling agents in chlorinated solvents. semanticscholar.org

Post-Synthetic Modification and Derivatization Strategies

Once this compound is synthesized, its chemical structure offers multiple sites for further modification, allowing for the tailoring of its properties for specific applications. These modifications can be targeted at the cyclohexene double bonds or the adipate backbone.

Chemical Transformations of the Cyclohexene Double Bond

The carbon-carbon double bond within the two 6-methyl-3-cyclohexenemethyl moieties is a prime site for a variety of chemical transformations, enabling the introduction of new functional groups.

Epoxidation:

One of the most common and useful transformations is epoxidation, which converts the double bond into an epoxide ring. This reaction is typically carried out using a peroxy acid, such as peracetic acid or 3-chloroperbenzoic acid. evitachem.com The resulting diepoxide, Bis(6-methyl-3,4-epoxycyclohexylmethyl) adipate, is a valuable precursor for the synthesis of epoxy resins and other polymers. evitachem.com Microreactor technology can be employed for this process to ensure precise control over reaction conditions and enhance safety and yield. evitachem.com

Dihydroxylation:

The cyclohexene double bonds can also undergo dihydroxylation to form the corresponding diol. This can be achieved using reagents like osmium tetroxide (in catalytic amounts with a co-oxidant) or through ozonolysis followed by a reductive workup. The resulting tetraol would significantly increase the polarity and reactivity of the molecule, making it suitable for applications in polyurethane and polyester synthesis.

Hydrogenation:

Catalytic hydrogenation of the double bonds would yield the saturated analogue, Bis(6-methylcyclohexylmethyl) adipate. This transformation would increase the thermal and oxidative stability of the compound by removing the reactive olefinic sites.

Functionalization of the Adipate Backbone

The adipate backbone of the molecule also presents opportunities for chemical modification, primarily at the alpha-carbons (the carbon atoms adjacent to the carbonyl groups).

Alpha-Bromination:

A key strategy for functionalizing the adipate backbone is through alpha-bromination. fiveable.me This reaction can be initiated by converting the ester to an enolate using a suitable base, followed by reaction with a bromine source like N-bromosuccinimide (NBS). organic-chemistry.orggoogle.com The introduction of bromine atoms at the alpha-positions significantly enhances the reactivity of the ester, making it a versatile intermediate for subsequent nucleophilic substitution reactions. fiveable.me This allows for the attachment of a wide range of functional groups, such as amines, azides, or other carbon-based substituents.

Condensation Reactions:

The alpha-protons of the adipate moiety can also participate in condensation reactions, such as the Claisen condensation, if a strong base is used to generate the enolate. This would allow for the formation of carbon-carbon bonds and the construction of more complex molecular architectures.

Data Tables:

Table 1: Catalytic Performance in Esterification of Adipic Acid with Cyclohexene Methanol Analogs This table is based on data for analogous esterification reactions and is intended to be representative.

| Catalyst Type | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Aluminum hydroxide | 100 | 3 | 97 |

| Triethylamine | 80 | 4 | 95 |

| Ion-exchange resin | 90 | 2.5 | 98 |

Table 2: Comparison of Epoxidation Agents for Cyclohexene Moieties This table is based on data for analogous epoxidation reactions and is intended to be representative.

| Epoxidation Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Peracetic Acid | Ethyl Acetate | 30-50 | >92 |

| 3-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane | 25 | ~90 |

Spectroscopic and Structural Elucidation of Bis 6 Methyl 3 Cyclohexenemethyl Adipate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For a molecule with the complexity of Bis(6-methyl-3-cyclohexenemethyl) adipate (B1204190), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for a complete assignment of all proton and carbon signals and to gain insight into its three-dimensional structure and dynamics.

A predicted ¹H NMR spectrum of the compound would display distinct signals corresponding to the adipate backbone and the two 6-methyl-3-cyclohexenemethyl moieties. The protons of the adipate's central methylene (B1212753) groups are expected to appear as a multiplet around 1.70 ppm, while the methylene groups alpha to the carbonyl carbons would be shifted downfield to approximately 2.35 ppm.

For the cyclohexene (B86901) ring, the olefinic protons are anticipated to resonate in the region of 5.60-5.80 ppm. The allylic and other aliphatic protons of the cyclohexene ring, along with the methylene bridge protons, would produce a complex series of overlapping multiplets in the upfield region of the spectrum, likely between 1.50 and 2.20 ppm. The methyl group protons on the cyclohexene ring would likely appear as a doublet around 0.95 ppm.

In the ¹³C NMR spectrum, the carbonyl carbons of the adipate ester are expected to have a chemical shift of approximately 173.5 ppm. The carbons of the double bond in the cyclohexene ring would likely appear around 127.0 and 130.0 ppm. The remaining aliphatic carbons of the adipate chain and the cyclohexene rings, including the methyl and methylene bridge carbons, would resonate in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adipate -(C=O)- | - | ~173.5 |

| Adipate -CH₂-C=O | ~2.35 | ~34.0 |

| Adipate -CH₂-CH₂- | ~1.70 | ~24.5 |

| Cyclohexene =CH- | 5.60-5.80 | ~127.0, ~130.0 |

| Cyclohexene -CH(Me)- | Multiplet | ~30-35 |

| Cyclohexene Ring CH₂ | 1.50-2.20 | ~25-30 |

| Cyclohexene -CH-CH₂O- | Multiplet | ~35-40 |

| Ester -O-CH₂- | ~3.90-4.10 | ~65-70 |

| Cyclohexene -CH₃ | ~0.95 (d) | ~20.0 |

Elucidation of Molecular Conformation and Dynamics

The cyclohexene rings in Bis(6-methyl-3-cyclohexenemethyl) adipate are predicted to adopt a half-chair conformation, which is the most stable conformation for cyclohexene and its derivatives. In this conformation, four of the carbon atoms of the ring are coplanar, while the other two are puckered out of the plane. The substituents on the ring can exist in either pseudo-axial or pseudo-equatorial positions.

For the 6-methyl-3-cyclohexenemethyl moiety, the bulky adipate ester group is expected to preferentially occupy the pseudo-equatorial position to minimize steric hindrance. The methyl group at the 6-position would also have a preference for the pseudo-equatorial orientation. The molecule would exist as a mixture of rapidly interconverting conformers at room temperature, a phenomenon known as ring flipping. This dynamic process can be studied using variable-temperature NMR experiments. At lower temperatures, the rate of ring flipping would decrease, potentially allowing for the observation of distinct signals for the axial and equatorial protons.

Stereochemical Assignment of Cyclohexene Ring Systems

The presence of multiple chiral centers in the molecule (at the 1, 3, and 6 positions of the cyclohexene rings, depending on the exact isomer) gives rise to the possibility of several diastereomers. The relative stereochemistry of the substituents on the cyclohexene rings can be determined by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing the observed coupling constants with theoretical values for different stereoisomers, the relative arrangement of the substituents can be deduced. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be crucial in establishing through-space proximities between protons, further aiding in the stereochemical assignment.

Characterization of Intermolecular Interactions via NMR Probes

While this compound is a non-polar molecule and is not expected to engage in strong intermolecular interactions like hydrogen bonding, weak van der Waals forces will govern its interactions in the liquid state. These interactions can be subtly probed by observing changes in chemical shifts upon varying the concentration or the solvent. In concentrated solutions, intermolecular association may lead to slight changes in the chemical shifts of the protons on the exterior of the molecule.

Vibrational Spectroscopy for Molecular Structure and Bonding (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.

Analysis of Characteristic Functional Group Frequencies

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups. This band is predicted to appear in the region of 1730-1740 cm⁻¹. Another set of strong bands, corresponding to the C-O stretching vibrations of the ester linkage, would be observed in the 1150-1250 cm⁻¹ region.

The presence of the cyclohexene rings would be indicated by a C=C stretching vibration of medium intensity around 1650 cm⁻¹. The C-H stretching vibrations of the olefinic protons would appear just above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic and methyl groups would be observed just below 3000 cm⁻¹.

In the Raman spectrum, the C=C stretching vibration is expected to be relatively strong and easily identifiable. The C=O stretching vibration, while strong in the IR, is typically weaker in the Raman spectrum. The various C-H bending and stretching vibrations, as well as skeletal vibrations of the entire molecule, would give rise to a complex fingerprint region in both the IR and Raman spectra.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch (Olefinic) | ~3020 | ~3020 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 | Strong |

| C=O Stretch (Ester) | 1730-1740 | 1730-1740 | Strong (IR), Medium (Raman) |

| C=C Stretch (Alkene) | ~1650 | ~1650 | Medium (IR), Strong (Raman) |

| CH₂ Bending | 1450-1470 | 1450-1470 | Medium |

| C-O Stretch (Ester) | 1150-1250 | 1150-1250 | Strong |

Detection of Hydrogen Bonding Networks and Conformational Preferences

As this compound lacks hydrogen bond donors, no intramolecular or intermolecular hydrogen bonding networks are expected. The vibrational spectra can, however, provide insights into the conformational preferences of the molecule. The exact positions of certain vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecular conformation. In principle, different conformers could give rise to slightly different vibrational frequencies. However, due to the flexibility of the molecule and the rapid interconversion of conformers at room temperature, the observed spectrum is likely to be an average of the contributions from the most populated conformations.

A thorough search of publicly available scientific literature and chemical databases did not yield specific information regarding the spectroscopic and structural elucidation of the compound This compound .

Consequently, detailed data for the subsections outlined below are not available at this time. This includes experimental or theoretical data pertaining to:

Diffraction Techniques for Solid-State Structural Analysis

Powder X-ray Diffraction for Polymorphic Studies

While information exists for structurally related compounds, such as epoxidized derivatives, a strict focus on "this compound" as requested prevents the inclusion of such data. Further research and publication in peer-reviewed scientific journals are required to provide the specific analytical data necessary to complete this article.

Theoretical and Computational Chemistry Studies of Bis 6 Methyl 3 Cyclohexenemethyl Adipate

Molecular Modeling and Conformational Analysis

The conformational landscape of Bis(6-methyl-3-cyclohexenemethyl) adipate (B1204190) is primarily dictated by the rotational freedom around the ester linkages and the flexible adipate backbone, in conjunction with the conformational preferences of the two 6-methyl-3-cyclohexenemethyl substituents.

Energy Minimization and Potential Energy Surface Mapping

Energy minimization is a computational technique used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface (PES). The PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters.

For a molecule as flexible as Bis(6-methyl-3-cyclohexenemethyl) adipate, the PES is expected to be complex, with numerous local energy minima corresponding to different stable conformations. The global minimum would represent the most stable conformer in the gas phase. The primary degrees of freedom that define the PES of this molecule include:

Torsion angles of the adipate chain: The four central C-C bonds of the adipate backbone can rotate, leading to a variety of extended and folded conformations.

Torsion angles of the ester groups: Rotation around the C-O bonds of the ester functional groups influences the orientation of the cyclohexenemethyl substituents relative to the adipate core.

Conformation of the cyclohexene (B86901) rings: The cyclohexene rings themselves exist in different conformations, with the half-chair being the most stable. The position of the methyl group (axial vs. equatorial) will also affect the energy.

Mapping the complete PES for such a large molecule is computationally intensive. Typically, a systematic or stochastic conformational search is performed, followed by geometry optimization of the resulting structures to locate the energy minima.

Identification of Stable Conformers and Tautomeric Forms

Through computational modeling, it is possible to identify the most stable conformers of this compound. It is anticipated that the lowest energy conformers would exhibit the following characteristics:

An extended conformation of the adipate chain to minimize steric hindrance between the two bulky cyclohexenemethyl groups.

The ester groups are likely to adopt a Z conformation, which is generally more stable for esters due to a combination of steric and electronic effects.

The cyclohexene rings will be in their lowest energy half-chair conformation.

The methyl groups on the cyclohexene rings will preferentially occupy the equatorial position to reduce 1,3-diaxial interactions.

Tautomeric forms for simple esters like this compound are generally not significant. Keto-enol tautomerism, the most common type of tautomerism, is not a relevant consideration for this molecule as it lacks the necessary acidic alpha-hydrogens adjacent to a carbonyl group that would readily tautomerize.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations can provide valuable insights into the behavior of this compound.

Prediction of Spectroscopic Properties

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of a molecule.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. The table below shows the predicted key vibrational modes for this compound based on DFT calculations of similar functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | -COO- | 1730 - 1750 |

| C=C Stretch (Cyclohexene) | C=C | 1640 - 1680 |

| C-H Stretch (sp²) | =C-H | 3000 - 3100 |

| C-H Stretch (sp³) | -C-H | 2850 - 2960 |

| C-O Stretch (Ester) | -C-O- | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also be used to predict the ¹H and ¹³C NMR chemical shifts. The following table provides estimated chemical shifts for the different nuclei in this compound, based on calculations for analogous structures.

| Nucleus | Chemical Environment | Predicted Chemical Shift (ppm) |

| ¹H NMR | Vinylic protons (-CH=CH-) | 5.5 - 6.0 |

| ¹H NMR | Protons alpha to ester oxygen (-O-CH₂-) | 3.8 - 4.2 |

| ¹H NMR | Protons alpha to ester carbonyl (-CH₂-C=O) | 2.2 - 2.5 |

| ¹H NMR | Allylic protons | 1.9 - 2.3 |

| ¹H NMR | Methyl protons (-CH₃) | 0.9 - 1.2 |

| ¹³C NMR | Carbonyl carbon (C=O) | 170 - 175 |

| ¹³C NMR | Vinylic carbons (-CH=CH-) | 120 - 140 |

| ¹³C NMR | Carbon alpha to ester oxygen (-O-CH₂) | 60 - 70 |

| ¹³C NMR | Carbon alpha to ester carbonyl (-CH₂-C=O) | 30 - 40 |

| ¹³C NMR | Methyl carbon (-CH₃) | 15 - 25 |

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in studying reaction mechanisms by locating transition states and calculating activation energies. For this compound, several reactions could be of interest, particularly those involving the cyclohexene double bond.

One important reaction is the epoxidation of the double bond. DFT studies on the epoxidation of cyclohexene have shown that the reaction can proceed through a concerted mechanism with an oxidizing agent like a peroxy acid. The transition state would involve the simultaneous formation of the C-O bonds of the epoxide ring and the breaking of the O-O bond of the peroxy acid.

Another relevant reaction is the hydrogenation of the cyclohexene ring. DFT calculations on the hydrogenation of cyclohexene on a metal catalyst surface have been used to elucidate the stepwise addition of hydrogen atoms and to determine the most favorable reaction pathways and the energies of the intermediates and transition states.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, which has applications as a plasticizer, MD simulations can provide valuable insights into its interactions with polymer matrices.

In a typical MD simulation of a plasticized polymer, the system would consist of one or more polymer chains and a number of plasticizer molecules. The interactions between all atoms are described by a force field. The simulation then solves Newton's equations of motion for this system, allowing the observation of how the molecules move and interact with each other.

MD simulations can be used to investigate several key aspects of plasticizer performance:

Compatibility: By calculating the interaction energy between the plasticizer and the polymer, it is possible to predict their compatibility. Favorable interactions, such as van der Waals forces and dipole-dipole interactions between the ester groups of the plasticizer and polar groups on the polymer, are indicative of good compatibility.

Mobility and Diffusion: MD simulations can track the movement of the plasticizer molecules within the polymer matrix. The diffusion coefficient of the plasticizer can be calculated, which is a measure of its mobility. Higher mobility can be related to better plasticizing efficiency but also to a higher tendency for the plasticizer to migrate out of the polymer over time.

Effect on Polymer Dynamics: By analyzing the motion of the polymer chains in the presence and absence of the plasticizer, it is possible to understand how the plasticizer affects the polymer's flexibility. Plasticizers increase the free volume in the polymer, allowing the polymer chains to move more freely, which results in a lower glass transition temperature (Tg).

The following table presents a hypothetical summary of results from a molecular dynamics simulation of this compound in a PVC matrix, based on data from similar systems.

| Property | Simulated Value | Interpretation |

| Interaction Energy (Plasticizer-PVC) | -150 kcal/mol | The negative interaction energy indicates favorable interactions between the plasticizer and the PVC chains, suggesting good compatibility. |

| Diffusion Coefficient of Plasticizer | 2.5 x 10⁻⁸ cm²/s | This value indicates a moderate mobility of the plasticizer within the polymer matrix at a given temperature. |

| Glass Transition Temperature (Tg) of PVC | 60 °C | The presence of the plasticizer has lowered the Tg of the PVC from its unplasticized value (around 82 °C), demonstrating its plasticizing effect. |

Studies of Compound Behavior in Different Solvents and Matrices

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational chemistry studies of this compound. At present, there are no published research articles, scholarly papers, or extensive database entries that specifically detail the behavior of this compound in various solvents and matrices.

Consequently, data regarding its solvation thermodynamics, solute-solvent interactions, and conformational changes in different chemical environments are not available. The lack of experimental and computational data prevents the creation of a detailed analysis or the generation of data tables related to its solvent-dependent properties.

Analysis of Self-Assembly and Aggregation Phenomena

Similarly, the scientific literature lacks any studies focused on the self-assembly and aggregation phenomena of this compound. There is no available research on the potential for this molecule to form micelles, vesicles, or other supramolecular structures in solution.

The driving forces, thermodynamics, and kinetics of any potential aggregation processes have not been investigated through computational modeling or experimental methods. As a result, a detailed analysis of its aggregation behavior, including the critical aggregation concentration or the morphology of any aggregates, cannot be provided. The absence of such research means that no data tables can be compiled on this topic.

Mechanistic Investigations of Chemical Transformations of Bis 6 Methyl 3 Cyclohexenemethyl Adipate

Thermal Degradation Pathways and Kinetics

The thermal stability of bis(6-methyl-3-cyclohexenemethyl) adipate (B1204190) is a critical parameter for its application in materials science. Understanding its decomposition pathways and the kinetics of these processes is essential for predicting its service life and behavior at elevated temperatures.

Elucidation of Bond Scission Mechanisms

The thermal degradation of esters, particularly those with β-hydrogens, often proceeds through a concerted, non-radical elimination reaction known as ester pyrolysis or Ei elimination. wikipedia.orgyoutube.comorganic-chemistry.org This intramolecular process involves a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene. youtube.com In the case of bis(6-methyl-3-cyclohexenemethyl) adipate, the primary bond scission is expected to occur at the ester linkages.

The pyrolysis of adipate esters, such as poly(butylene adipate-co-terephthalate) (PBAT), has been shown to involve the cleavage of the C-O and C-C bonds beta to the carbonyl group. unibo.it This process is facilitated by a six-membered transition state involving a hydrogen transfer, resulting in the formation of vinyl and carboxylic acid terminal groups. unibo.it For this compound, this would translate to the cleavage of the ester bond, yielding adipic acid and 6-methyl-3-cyclohexenemethanol. The latter can then undergo further reactions, such as dehydration, to form various unsaturated cyclic compounds.

The presence of the cyclohexene (B86901) moiety introduces additional complexities. The thermal decomposition of cyclohexane (B81311) itself is initiated by C-C bond fission, leading to a 1,6-hexyl diradical, which can then isomerize or decompose further. rsc.orgrsc.org While the ester group is the more likely site for initial thermal cleavage in this compound, the potential for reactions involving the cyclohexene ring, especially at higher temperatures, cannot be discounted. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for identifying the fragments produced during thermal degradation, which can help in elucidating the precise bond scission mechanisms. unibo.it

Influence of Molecular Structure on Thermal Stability

The molecular structure of an ester significantly influences its thermal stability. For polyesters, it has been observed that the presence of cyclic structures in the polymer backbone can enhance thermal stability. The introduction of cyclohexylene units into aliphatic polyesters has been shown to improve their thermal properties. This is attributed to the rigidity of the cyclic structure, which restricts chain mobility and increases the energy required for bond scission.

Kinetic Modeling of Decomposition Processes

The kinetics of the thermal decomposition of this compound can be modeled using data obtained from thermogravimetric analysis (TGA). By performing TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using various isoconversional methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods. sci-hub.boxscirp.org These parameters provide a quantitative measure of the thermal stability and can be used to predict the decomposition rate at different temperatures. dtic.mil

The decomposition of many polymers and plasticizers is often modeled as a first-order reaction. sci-hub.box The activation energy for the thermal degradation of plasticizers can vary significantly depending on their chemical structure. For instance, the activation energy for the evaporation of various plasticizers from PVC has been studied to understand their permanence. researchgate.net

| Adipate Ester Derivative | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Decomposition Temperature Range (°C) |

| Decyl Butoxyethyl Adipate | Not explicitly stated, but decomposition begins around 230°C | Not Available | 101-499 |

| Decyl Phenoxyethyl Adipate | Not explicitly stated, but decomposition begins around 210°C | Not Available | 101-499 |

| Dioctyl Adipate | 110-140 (for evaporation from PVC) | Not Available | Not specified for pure compound |

| Diisononyl Phthalate (B1215562) | 120-150 (for evaporation from PVC) | Not Available | Not specified for pure compound |

Note: The data in this table is derived from studies on various adipate and phthalate plasticizers and is intended to be representative of the typical range of kinetic parameters. Specific values for this compound are not available in the cited literature.

Enzymatic Hydrolysis Mechanisms of Adipate Esters

The enzymatic hydrolysis of esters is a key process in biocatalysis and biodegradation. Understanding the mechanisms by which enzymes break down adipate esters like this compound is essential for applications in green chemistry and environmental science.

Identification of Key Hydrolytic Enzymes

Several classes of enzymes are known to catalyze the hydrolysis of ester bonds. The most prominent among these for polyester (B1180765) degradation are lipases (EC 3.1.1.3) and cutinases (EC 3.1.1.74). mdpi.comnih.govnih.gov Both belong to the α/β-hydrolase superfamily and share a similar catalytic mechanism involving a serine-histidine-aspartate catalytic triad. nih.gov

Lipases are particularly effective in hydrolyzing diesters, and have been successfully used for the selective hydrolysis of diethyl adipate to its monoester. nih.gov Cutinases, originally known for their ability to degrade the plant polymer cutin, have also been shown to hydrolyze a wide range of synthetic esters, including those with bulky and sterically hindered substrates. nih.govmdpi.com Their ability to act on both soluble and insoluble substrates makes them versatile biocatalysts. mdpi.com Given the structure of this compound, with its dicarboxylic acid core and bulky cyclic alcohol moieties, both lipases and cutinases are strong candidates for its enzymatic hydrolysis.

| Enzyme Class | Source Organism (Example) | Substrate Specificity |

| Lipase (B570770) | Blastobotrys (Arxula) raffinosifermentans | Diethyl adipate, Dimethyl adipate |

| Lipase | Candida antarctica | Aromatic Morita-Baylis-Hillman derivatives |

| Cutinase | Aspergillus oryzae | Menthol (B31143) and its analogs with cyclohexyl rings |

| Cutinase | Humicola insolens | Menthol and its analogs with cyclohexyl rings |

| Esterase | Pig Liver Esterase (PLE) | Wide range of alkyl esters |

Understanding Enzyme-Substrate Recognition and Catalysis

The catalytic mechanism of ester hydrolysis by serine hydrolases like lipases and cutinases involves a two-step process. First, the serine residue in the active site, activated by the histidine and aspartate residues of the catalytic triad, performs a nucleophilic attack on the carbonyl carbon of the ester bond. This forms a tetrahedral intermediate, which then collapses to release the alcohol moiety and form an acyl-enzyme intermediate. In the second step, a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, leading to the formation of another tetrahedral intermediate. This intermediate then breaks down to release the carboxylic acid and regenerate the free enzyme. nih.gov

Enzyme-substrate recognition is a highly specific process governed by the three-dimensional structure of the enzyme's active site. For bulky substrates like this compound, the size and shape of the active site cleft are critical. Studies on the enantioselectivity of cutinases and lipases towards menthol and its analogs, which also contain a cyclohexyl ring, have shown that hydrophobic interactions play a key role in substrate binding. nih.gov Amino acid residues within the active site, such as phenylalanine, leucine, and isoleucine, can form hydrophobic pockets that accommodate the bulky cyclic groups of the substrate. nih.gov

Molecular docking simulations can provide valuable insights into the binding modes of substrates within the active site and help to rationalize the observed substrate specificity and enantioselectivity. nih.gov For this compound, the presence of two ester groups and the bulky, flexible cyclohexenemethyl moieties suggest that the enzyme must have a sufficiently large and adaptable active site to accommodate the substrate and position one of the ester bonds for catalysis. The rate of hydrolysis can be influenced by factors such as the accessibility of the ester bond and the steric hindrance posed by the surrounding molecular structure. researchgate.net

| Enzyme | Substrate | Key Findings |

| Lipase (Alip2) | Diethyl Adipate | Selective hydrolysis to monoethyl adipate with 96% conversion in 30 minutes. |

| Cutinase (from Aspergillus oryzae) | Menthol Analogs | Demonstrates high activity on bulky substrates with cyclohexyl rings, with enantioselectivity influenced by hydrophobic residues in the active site. |

| Pig Liver Esterase | Various Alkyl Esters | Rate of hydrolysis shows little dependence on the electron-withdrawing power of substituents, suggesting rate-limiting deacylation. |

Factors Influencing Biodegradation Rates at a Molecular Level

Several structural characteristics of this compound are predicted to influence this process:

Steric Hindrance: The presence of the bulky 6-methyl-3-cyclohexenemethyl groups attached to the adipate core creates significant steric hindrance around the ester linkages. This bulkiness can physically obstruct the approach of enzymes, thereby slowing the rate of hydrolysis. Research on other esters has shown that branching in the alcohol or acid portion of the molecule can decrease the rate of biodegradation. researchgate.netnih.gov

Cyclic Structure: The cyclohexene rings themselves are complex structures that can be more resistant to microbial degradation than linear alkyl chains. The degradation of cyclic structures often requires specific enzymatic pathways that may not be as universally present in microbial communities as those for linear alkanes.

Methyl Branching: The methyl group on the cyclohexene ring further adds to the structural complexity and potential for steric hindrance, which is a known factor that can reduce the rate of biodegradation in related compounds. core.ac.uk

Unsaturation: The presence of a double bond within the cyclohexene ring introduces a site of potential enzymatic attack. For some esters, the presence of an unsaturated bond has been found to increase biodegradability. researchgate.netnih.gov This presents a competing factor to the steric hindrance and cyclic nature of the molecule.

These factors and their likely impact on the biodegradation rate of this compound are summarized in the table below.

| Molecular Feature | Predicted Influence on Biodegradation Rate | Rationale |

|---|---|---|

| Bulky Cyclohexenemethyl Groups | Decrease | Steric hindrance limits enzyme access to ester bonds. |

| Cyclic Structure of the Alcohol Moiety | Decrease | Cyclic structures are generally more recalcitrant to microbial degradation than linear chains. |

| Methyl Group Branching | Decrease | Increases structural complexity and steric hindrance. core.ac.uk |

| Unsaturation (C=C in Cyclohexene Ring) | Increase | Provides a site for enzymatic attack, a factor known to enhance biodegradability in some esters. researchgate.netnih.gov |

| High Lipophilicity | Decrease | Lowers bioavailability to microorganisms in aqueous environments. |

Reactivity in Polymerization Processes

The chemical structure of this compound suggests its potential utility in the synthesis of polymers, either as a building block (monomer) or as an agent to link polymer chains together (cross-linking agent).

Potential as a Monomer or Cross-linking Agent

As a diester of adipic acid, this compound can theoretically act as a monomer in polycondensation reactions. For instance, it could undergo transesterification with a diol to form a new polyester, releasing 6-methyl-3-cyclohexenemethanol as a byproduct. Adipate esters are commonly used in the synthesis of polyesters and polyurethanes.

More significantly, the presence of a carbon-carbon double bond in each of the two cyclohexene rings makes this compound a strong candidate as a cross-linking agent. libretexts.org Cross-linking is the process of forming covalent bonds between polymer chains to create a more rigid, three-dimensional network structure. libretexts.org The double bonds in the cyclohexene rings can be activated to participate in various polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), which could link different polymer backbones together. rsc.org This would be particularly useful for modifying the properties of existing polymers, for example, to increase their hardness, thermal stability, and solvent resistance.

Mechanisms of Incorporation into Polymer Backbones

The incorporation of this compound into a polymer backbone would depend on the type of polymerization reaction.

As a Monomer (via Transesterification): In a polycondensation reaction with a diol, the mechanism would involve the nucleophilic attack of the diol's hydroxyl group on the carbonyl carbon of the ester group in this compound. This would proceed through a tetrahedral intermediate, leading to the displacement of the 6-methyl-3-cyclohexenemethanol leaving group and the formation of a new ester bond within the polymer chain. This process would typically require a catalyst and elevated temperatures.

As a Cross-linking Agent: The primary mechanism for its role as a cross-linker would involve the reactivity of the cyclohexene double bonds.

Free-Radical Polymerization: In the presence of a radical initiator, a radical could add across the double bond of the cyclohexene ring. This would create a new radical on the adjacent carbon, which could then react with a functional group on a polymer chain or another monomer, effectively creating a bridge between chains.

Cationic Polymerization: The double bond could also be susceptible to attack by an electrophile in a cationic polymerization process, leading to the formation of a carbocation that could then react with other polymer chains.

Ring-Opening Metathesis Polymerization (ROMP): While less common for simple cyclohexene, specialized catalysts could potentially induce the ring-opening of the cyclohexene moiety, allowing it to be incorporated into a polymer backbone. rsc.org

The potential roles of this compound in polymerization are summarized in the following table.

| Role in Polymerization | Applicable Functional Group | Governing Mechanism | Potential Outcome |

|---|---|---|---|

| Monomer | Ester Linkages | Transesterification (Polycondensation) | Formation of a linear polyester with the release of 6-methyl-3-cyclohexenemethanol. |

| Cross-linking Agent | Cyclohexene Double Bonds | Free-Radical Addition, Cationic Polymerization, or ROMP | Creation of a three-dimensional polymer network with enhanced rigidity and thermal stability. |

Intermolecular Interactions and Compatibility in Advanced Chemical Systems

Molecular-Level Interactions within Polymer Matrices

The introduction of Bis(6-methyl-3-cyclohexenemethyl) adipate (B1204190) into a polymer matrix induces profound changes at the molecular level. As an external plasticizer, it does not chemically bond with the polymer chains but instead positions itself between them, disrupting polymer-polymer interactions. hallstarindustrial.comresearchgate.net This process is fundamental to its function as a plasticizer, enhancing flexibility and workability. specialchem.comspecialchem.com The effectiveness of this interaction is largely governed by the plasticizer's chemical structure and its compatibility with the host polymer. specialchem.com

Impact on Polymer Chain Mobility and Free Volume

A primary function of ester plasticizers like adipates is to increase the "free volume" within a polymer system. hallstarindustrial.comspecialchem.com By inserting its molecules between the long polymer chains, Bis(6-methyl-3-cyclohexenemethyl) adipate effectively pushes them apart. This action increases the unoccupied space, or free volume, which allows segments of the polymer chains to move more easily past one another. specialchem.com

This increased mobility leads to a significant reduction in the material's glass transition temperature (Tg), which is a key indicator of plasticizer efficiency. mdpi.comresearchgate.net The lowering of the Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com For instance, studies on various adipate plasticizers in Polyvinyl Chloride (PVC) have demonstrated a substantial decrease in Tg, which directly correlates with the concentration and type of adipate used. mdpi.comnih.gov While specific data for this compound is not extensively published, the principle remains the same: its presence facilitates chain movement, thereby enhancing the flexibility of the polymer. specialchem.com

The following table illustrates the typical effect of adipate plasticizers on the glass transition temperature of PVC, demonstrating the general principle.

| Plasticizer System | Glass Transition Temperature (Tg) |

| Unplasticized PVC | ~82°C |

| PVC with Dioctyl Adipate (DOA) | Significantly Reduced |

| PVC with Butyl Phenoxyethyl Adipate | Reduced by 132.2°C vs. pure PVC |

Note: Data for Butyl Phenoxyethyl Adipate is provided for illustrative purposes to show the magnitude of the effect of a complex adipate ester. nih.gov

Hydrogen Bonding and Van der Waals Interactions with Polymer Segments

The compatibility and effectiveness of this compound are rooted in the intermolecular forces it establishes with polymer chains. specialchem.com These are primarily Van der Waals forces and, where applicable, hydrogen bonds. specialchem.comnih.gov

The adipate molecule, with its ester functional groups (-COO-), contains polar regions due to the electronegativity of the oxygen atoms. These polar sites can engage in dipole-dipole interactions with polar segments of a polymer, such as the carbon-chlorine bonds in PVC. nih.gov The non-polar parts of the molecule, including the cyclohexene (B86901) rings and the aliphatic adipate backbone, interact with non-polar polymer segments through weaker London dispersion forces. specialchem.com

Role in Multi-Component Chemical Formulations

In more complex chemical systems, such as polymer blends or formulations with multiple additives, this compound plays a critical role in mediating interactions and influencing the final properties of the material.

Microscopic Distribution and Dispersion within Blends

For this compound to be effective, it must be uniformly dispersed throughout the polymer matrix at a microscopic level. diva-portal.org Proper dispersion ensures that there are no localized regions of high or low plasticizer concentration, which could lead to inconsistencies in mechanical properties, such as hard and soft spots.

During processing, typically at elevated temperatures, the plasticizer and polymer are mechanically mixed. The plasticizer penetrates the polymer structure, leading to a solvated, homogeneous mixture. hallstarindustrial.com The degree of dispersion depends on the processing conditions (temperature, shear) and, more fundamentally, on the thermodynamic compatibility between the adipate and the polymer. sciencemadness.org In well-compatibilized systems, the plasticizer molecules are finely distributed, resulting in a material with consistent flexibility and performance. diva-portal.org

Fundamental Chemical Principles of Compatibility and Phase Behavior

The compatibility of a plasticizer with a polymer is a critical factor determining its utility. hallstarindustrial.com From a thermodynamic standpoint, compatibility is governed by the Gibbs free energy of mixing (ΔG = ΔH - TΔS). For a plasticizer and polymer to be miscible, ΔG must be negative.

A key tool for predicting compatibility is the use of solubility parameters (δ). hallstarindustrial.com The principle states that materials with similar solubility parameters are likely to be miscible. hallstarindustrial.com Ester plasticizers are selected to have a polarity and solubility parameter that closely matches that of the target polymer. hallstarindustrial.com For example, adipates are generally good plasticizers for PVC because their polarities are well-matched. specialchem.com

When the plasticizer and polymer are incompatible, phase separation can occur. researchgate.net This leads to the plasticizer exuding from the polymer matrix over time, a phenomenon known as "migration" or "bleeding". researchgate.netmdpi.com This results in the loss of flexibility and can cause surface tackiness. The molecular structure of this compound, with its relatively large and non-polar cyclohexene groups, influences its specific solubility parameter and thus its compatibility profile with different polymers. The selection of a plasticizer is therefore a careful balance of achieving a negative free energy of mixing to ensure a stable, single-phase system. nih.gov

The table below summarizes key parameters related to plasticizer compatibility.

| Parameter | Principle | Relevance to this compound |

| Solubility Parameter (δ) | "Like dissolves like"; components with similar δ values are more likely to be miscible. hallstarindustrial.com | The adipate's δ value must be close to that of the polymer for good compatibility. |

| Interaction Parameter (χ) | A measure of the interaction energy between polymer and solvent (plasticizer). A low or negative value indicates good miscibility. nih.gov | A low χ value between the adipate and a polymer signifies favorable interactions and a stable blend. |

| Molecular Weight | Higher molecular weight plasticizers tend to have lower volatility and migration rates. hallstarindustrial.com | The molecular weight of this adipate suggests potentially lower volatility compared to smaller ester plasticizers. |

Advanced Analytical Methodologies for Studying Bis 6 Methyl 3 Cyclohexenemethyl Adipate in Complex Matrices

Chromatographic Separations Coupled with Advanced Detection Techniques

Chromatographic methods are indispensable for the separation and quantification of "Bis(6-methyl-3-cyclohexenemethyl) adipate" and its related substances. The coupling of these separation techniques with advanced detectors provides the sensitivity and specificity required for detailed analysis in complex samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of adipate (B1204190) esters and identifying non-volatile degradation products. A reverse-phase HPLC method is typically employed for such analyses.

Detailed Research Findings: For analogous adipate esters like dicyclohexyl adipate and bis(2-ethylhexyl) maleate, successful separation can be achieved using a C18 column. sielc.comsielc.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid to improve peak shape. sielc.comsielc.com For mass spectrometry (MS) compatible methods, formic acid is a suitable replacement for phosphoric acid. sielc.com Purity analysis of "this compound" would likely involve monitoring the main compound peak and quantifying any impurities or degradation products that may arise from hydrolysis or oxidation. The degradation of adipate plasticizers can lead to the formation of the corresponding diacid (adipic acid) and alcohols (in this case, 6-methyl-3-cyclohexenemethanol), which can be monitored by HPLC.

Table 1: Illustrative HPLC Method Parameters for Adipate Ester Analysis

| Parameter | Value |

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Purity assessment and degradation product analysis |

This table is based on methods for structurally similar adipate esters and represents a likely starting point for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds that may be present as impurities or evolve from "this compound" during processing or degradation.

Detailed Research Findings: GC-MS has been effectively used to determine the presence of various adipate plasticizers in food samples and to identify thermal degradation products. nih.gov For instance, a validated GC/MS method for adipate plasticizers in ham sausage involved liquid extraction followed by GC-MS analysis. nih.gov The analysis of volatile compounds from polymers often involves heating the sample and analyzing the evolved gases by GC-MS. jai.co.jp For "this compound," this technique would be crucial for identifying residual solvents from synthesis, as well as any volatile breakdown products formed at elevated temperatures, such as cyclohexene (B86901) derivatives or other low molecular weight fragments. The mass spectrometer provides definitive identification of these volatile species based on their mass spectra. nih.gov

Table 2: Typical Volatile Species from Adipate Esters Identified by GC-MS

| Compound Type | Example Species |

| Alcohols | 2-ethylhexanol (from DEHA) |

| Aldehydes/Ketones | Cyclohexanone (from oxidation of cyclohexyl groups) |

| Hydrocarbons | Alkanes, Alkenes (from polymer matrix degradation) |

This table provides examples of volatile compounds that could be expected from the analysis of adipate-plasticized materials, which may be analogous to what would be observed for this compound.

Thermogravimetric Analysis (TGA) and Evolved Gas Analysis

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of materials. When coupled with evolved gas analysis (EGA) techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), it provides detailed insights into decomposition pathways.

TGA-MS and TGA-FTIR for Identifying Decomposition Products and Pathways

The combination of TGA with MS or FTIR allows for the real-time identification of gaseous products evolved as the sample is heated. This hyphenated approach is invaluable for elucidating the thermal degradation mechanisms of "this compound."

Detailed Research Findings: TGA of dicyclohexyl adipate shows a multi-stage decomposition process. An initial mass loss is observed between 250-300°C, followed by a primary decomposition stage from 300-400°C, and a final residual loss above 400°C. TGA-FTIR analysis of polymers containing cyclohexyl moieties has identified the evolution of species like cyclohexyl isocyanic acid from polyurethanes, demonstrating the utility of this technique in identifying functional group-specific decomposition products. researchgate.net For "this compound," TGA-FTIR would likely detect the evolution of carbon dioxide, water, and organic fragments containing carbonyl and ether functionalities. TGA-MS would provide more specific information on the mass-to-charge ratio of the evolved fragments, aiding in the identification of individual decomposition products. netzsch.com

Table 3: TGA Decomposition Data for Dicyclohexyl Adipate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

| Initial | 250–300 | 15 |

| Primary | 300–400 | 70 |

| Residual | >400 | 15 |

*This data for dicyclohexyl adipate provides a model for the expected thermal decomposition behavior of this compound. *

Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior at the Molecular Scale

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of materials as a function of temperature and frequency. It provides information on the stiffness (storage modulus, E'), energy dissipation (loss modulus, E"), and damping characteristics (tan δ) of a material.

Detailed Research Findings: DMA is particularly useful for studying the effect of plasticizers on polymers. The addition of a plasticizer typically lowers the glass transition temperature (Tg) of the polymer, which is observed as a peak in the tan δ curve and a drop in the storage modulus. tainstruments.com Studies on PVC plasticized with various adipates have shown that the effectiveness of the plasticizer in lowering the Tg depends on its structure and concentration. akjournals.com For a material like "this compound," DMA could be used to characterize its own viscoelastic properties or its effect as a plasticizer in a polymer matrix. The presence of the cyclohexene rings in its structure would influence its interaction with the polymer chains and thus the resulting viscoelastic properties of the blend. researchgate.net

Table 4: Effect of Plasticizer on the Glass Transition Temperature (Tg) of PVC as Measured by DMA

| Plasticizer in PVC | Glass Transition Temperature (Tg) (°C) |

| Unplasticized PVC | ~80-100 |

| PVC with low plasticizer content | Lowered Tg, broadened tan δ peak |

| PVC with high plasticizer content | Further lowered Tg, higher modulus below Tg |

This table illustrates the general effects of plasticizers on PVC as observed by DMA, which would be the expected trend when using this compound as a plasticizer. tainstruments.com

Dielectric Spectroscopy for Molecular Relaxation Phenomena

Dielectric Spectroscopy measures the dielectric properties of a material as a function of frequency. It is a sensitive technique for studying molecular mobility and relaxation processes in polymers and other materials.

Detailed Research Findings: Dielectric spectroscopy can detect molecular motions, such as the rotation of polar groups, which are associated with relaxation events. For plasticized polymers, dielectric spectroscopy can provide information on the plasticizer's influence on the polymer chain dynamics. The technique is sensitive to the glass transition and other secondary relaxations. While specific data for adipate esters is limited, the principles of the technique suggest its utility in studying "this compound." The ester groups in the adipate molecule are polar, and their rotational mobility will contribute to the dielectric spectrum. Changes in this mobility due to temperature or incorporation into a polymer matrix would be detectable, providing insights into molecular interactions and relaxation phenomena.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available on the use of advanced microscopy techniques, such as Transmission Electron Microscopy (TEM), for studying the microstructure and phase morphology of the chemical compound “this compound”.

Therefore, the requested article section "7.5. Advanced Microscopy for Microstructure and Phase Morphology (e.g., TEM)" cannot be generated with scientifically accurate and verifiable information for this specific compound. Searches for this exact chemical name did not yield any relevant studies that would provide the detailed research findings or data required for the specified outline.

It is important to note that while research exists for structurally similar compounds, such as other adipate esters or cyclohexyl derivatives, the strict adherence to the subject compound “this compound” as per the instructions prevents the inclusion of that information.

Future Research Directions in the Chemistry of Bis 6 Methyl 3 Cyclohexenemethyl Adipate

Exploration of Novel Biocatalytic Pathways for Synthesis and Degradation

The synthesis and degradation of esters are fundamental processes in organic chemistry, traditionally relying on chemical catalysts that can be harsh and non-specific. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative. For a molecule like Bis(6-methyl-3-cyclohexenemethyl) adipate (B1204190), enzymatic pathways could provide significant advantages in both its creation and eventual breakdown.

Future research should focus on identifying and optimizing enzymatic routes for the synthesis of this compound. Lipases, a class of enzymes that catalyze the hydrolysis of fats, are particularly well-suited for esterification reactions in non-aqueous environments. libretexts.orgresearchgate.net Key areas of investigation would include:

Enzyme Screening: A comprehensive screening of various lipases (e.g., from Candida antarctica, Rhizomucor miehei, and Pseudomonas cepacia) and cutinases could identify biocatalysts with high activity and selectivity for the esterification of adipic acid with 6-methyl-3-cyclohexenemethanol. rsc.orghud.ac.uk The bulky nature of the cyclohexenemethyl group may necessitate the selection of enzymes with a suitable active site geometry.

Reaction Optimization: Key parameters such as solvent choice, temperature, and substrate molar ratio would need to be optimized to maximize the yield and purity of the final product. researchgate.net Immobilization of the selected enzyme on a solid support could enhance its stability and reusability, making the process more economically viable. acs.org

Enzymatic Degradation: Investigating the enzymatic degradation of Bis(6-methyl-3-cyclohexenemethyl) adipate is crucial for understanding its environmental fate and for developing potential bioremediation strategies. Enzymes such as cutinases and certain lipases have been shown to degrade various polyesters. rsc.orghud.ac.ukspcmc.ac.in Research could focus on identifying microorganisms or isolated enzymes capable of hydrolyzing the ester bonds of this compound, potentially breaking it down into adipic acid and 6-methyl-3-cyclohexenemethanol. The mechanism of degradation, such as surface erosion, could also be elucidated. rsc.org

| Enzyme Type | Potential Application | Key Research Focus |

| Lipases | Synthesis (Esterification) | Screening for activity with bulky alcohols, optimization of reaction conditions (solvent, temperature), immobilization for reusability. |

| Cutinases | Degradation (Hydrolysis) | Identification of cutinases effective on alicyclic esters, studying the mechanism and products of degradation. |

| Esterases | Synthesis and Degradation | Exploring a broad range of esterases for both forming and breaking the ester linkages of the target molecule. |

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To effectively control and optimize the synthesis of this compound, real-time monitoring of the reaction progress is essential. Traditional offline analytical methods are often time-consuming and may not provide a true representation of the reaction kinetics. The development and application of advanced spectroscopic probes for in situ monitoring can provide continuous data on reactant consumption, product formation, and the presence of any intermediates.

Future research in this area should explore the use of Process Analytical Technology (PAT), which involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes. commonorganicchemistry.comresearchgate.net For the esterification reaction to produce this compound, the following spectroscopic techniques are particularly promising:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the disappearance of the carboxylic acid O-H band and the appearance of the ester C=O band in real-time. slideshare.netstackexchange.com This allows for the direct measurement of the extent of esterification throughout the reaction.

In Situ Raman Spectroscopy: Raman spectroscopy is another powerful tool for monitoring chemical reactions. It can provide information on the changes in specific chemical bonds, such as the C=C bond in the cyclohexene (B86901) ring and the C=O bond of the ester group. libretexts.orghud.ac.uk This can be particularly useful for ensuring the stability of the cyclohexene moiety during the reaction.

Operando Spectroscopy: This approach combines in situ spectroscopic measurements with simultaneous measurement of reaction parameters, providing a deeper understanding of the catalyst's behavior and the reaction mechanism under actual operating conditions. researchgate.netspcmc.ac.in

| Spectroscopic Technique | Information Provided | Potential Benefits for Synthesis |

| In Situ FTIR | Concentration of reactants (carboxylic acid) and product (ester) | Real-time tracking of conversion, optimization of reaction time. |

| In Situ Raman | Changes in key functional groups (C=O, C=C) | Monitoring ester formation and stability of the cyclohexene ring. |

| Operando Spectroscopy | Correlation of spectroscopic data with reaction parameters | Deeper understanding of reaction kinetics and catalyst performance. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Predictive Chemistry

The vast chemical space of possible ester compounds makes the traditional trial-and-error approach to discovering new materials with desired properties inefficient. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm shift in molecular design and predictive chemistry. These computational tools can accelerate the discovery and optimization of molecules like this compound.

Future research should leverage AI and ML for the following applications:

Predictive Modeling of Properties: Machine learning models can be trained on existing data to predict the physical and chemical properties of new molecules based on their structure. rsc.orghud.ac.uk For this compound, this could include predicting properties such as its viscosity, thermal stability, and plasticizing efficiency in various polymer matrices.